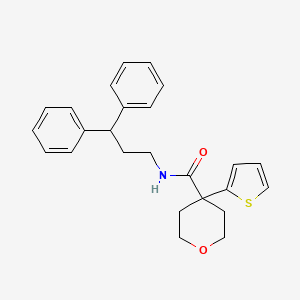

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,3-Diphenylpropyl)glycinamide” is a non-competitive NMDA receptor open-channel blocker . It’s a solid white compound soluble in DMSO .

Synthesis Analysis

There are several methods to synthesize compounds similar to the one you’re interested in. For instance, “N-methyl-3,3-diphenylpropylamine” can be synthesized by demethylation of “N, N-dimethyl-3,3-diphenylpropylamine”, followed by hydrolysis . Another method involves Friedel-Crafts alkylation of cinnamonitrile and benzene to prepare “3,3-diphenylpropionitrile”, which is then converted into “3,3-diphenylpropylamine” through catalytic hydrogenation .

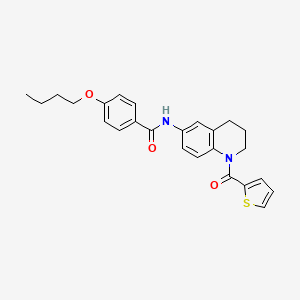

Molecular Structure Analysis

The molecular structure of “N-(3,3-Diphenylpropyl)glycinamide” consists of a molecular formula of C17H20N2O and a molecular weight of 268.35 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide” are not available, similar compounds like dihydropyridine derivatives have been studied for their photodegradation .

Physical And Chemical Properties Analysis

“N-(3,3-Diphenylpropyl)glycinamide” is a solid white compound soluble in DMSO . It has a molecular formula of C17H20N2O and a molecular weight of 268.35 .

Scientific Research Applications

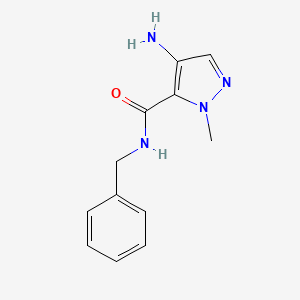

Antimicrobial Activity

The synthesis and antimicrobial activity of various thiophene carboxamide derivatives have been a subject of interest. For example, the study by Sowmya et al. (2018) demonstrates the green synthesis of thiophenyl pyrazoles and isoxazoles using a 1,3-dipolar cycloaddition methodology. Some compounds synthesized showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting the application of thiophene carboxamides in developing new antimicrobial agents (Sowmya et al., 2018).

Polymer Science

In the realm of polymer science, thiophene-containing polyamides exhibit promising properties. Spiliopoulos et al. (1998) reported on rigid-rod polyamides and polyimides derived from thiophene and p-terphenyl, demonstrating their solubility in polar aprotic solvents and excellent thermooxidative stability. These materials could have applications in high-performance plastics and fibers due to their outstanding thermal properties (Spiliopoulos et al., 1998).

Antimycobacterial Activity

Goněc et al. (2016) synthesized N-(alkoxyphenyl)-hydroxynaphthalene carboxamides and evaluated their antimycobacterial activity. Some compounds exhibited activity comparable to or higher than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity. This study suggests the potential of thiophene carboxamides in treating mycobacterial infections (Goněc et al., 2016).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including carboxamides, showed significant enzyme inhibitory activities. These compounds were tested against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating their potential in developing enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Electrochromic and Electrofluorescent Materials

Sun et al. (2016) developed electroactive polyamides with bis(diphenylamino)-fluorene units, showing reversible electrochromic characteristics and strong fluorescence. These materials offer applications in smart windows, displays, and fluorescent markers due to their excellent stability and high contrast ratio (Sun et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEBRHUWEFMLHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)

![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)

![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)